molecular formula C16H13N3S B14194376 N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine CAS No. 917986-00-6

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine

Cat. No.: B14194376
CAS No.: 917986-00-6
M. Wt: 279.4 g/mol
InChI Key: PVZMQKWBGBLSIY-UHFFFAOYSA-N
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Description

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is a heterocyclic compound that features a unique fusion of indole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamides in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, which is then further reacted with thioamides to form the thiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted indole derivatives .

Scientific Research Applications

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is unique due to its specific fusion of indole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

917986-00-6

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

N-phenyl-4,5-dihydro-[1,3]thiazino[5,6-b]indol-2-amine

InChI

InChI=1S/C16H13N3S/c1-2-6-11(7-3-1)18-16-17-10-14-15(20-16)12-8-4-5-9-13(12)19-14/h1-9,19H,10H2,(H,17,18)

InChI Key

PVZMQKWBGBLSIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N2)SC(=N1)NC4=CC=CC=C4

Origin of Product

United States

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